molecular formula C6H3ClF4N2O B8426854 2-Chloro-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-pyrimidine

2-Chloro-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-pyrimidine

Cat. No. B8426854
M. Wt: 230.55 g/mol
InChI Key: UBXSBPFLGWXKHA-UHFFFAOYSA-N
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Patent
US08802673B2

Procedure details

2,4-Dichloro-5-fluoropyrimidine (100 mg, CAS 2927-71-1) was combined with trifluoroethanol (1.09 ml) to give a colourless solution. Potassium carbonate (82.8 mg) was added. The reaction mixture was stirred at room temperature for 30 min. TLC at t=30 min showed the reaction was complete. The reaction mixture was filtered through sintered glass and concentrated in vacuo. The residue was triturated with diethyl ether, then filtered through sintered glass and dried in vacuo.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
82.8 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[CH2:10]([OH:15])[C:11]([F:14])([F:13])[F:12].C(=O)([O-])[O-].[K+].[K+]>>[Cl:1][C:2]1[N:7]=[C:6]([O:15][CH2:10][C:11]([F:14])([F:13])[F:12])[C:5]([F:9])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Step Two
Name
Quantity
1.09 mL
Type
reactant
Smiles
C(C(F)(F)F)O
Step Three
Name
Quantity
82.8 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colourless solution
CUSTOM
Type
CUSTOM
Details
at t=30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through sintered glass
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered through sintered glass
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC=C(C(=N1)OCC(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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